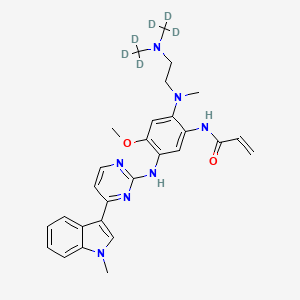

奥西美替尼 D6

描述

Osimertinib D6 is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) in patients with certain EGFR mutations. Specifically, it targets EGFR sensitizing mutations (such as exon 19 deletion or exon 21 L858R substitution) and T790M resistance mutations .

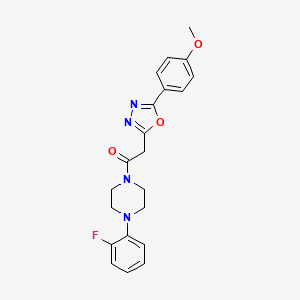

Molecular Structure Analysis

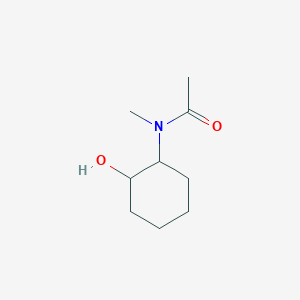

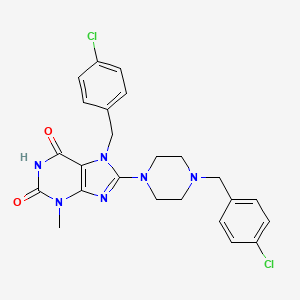

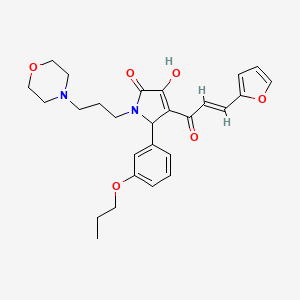

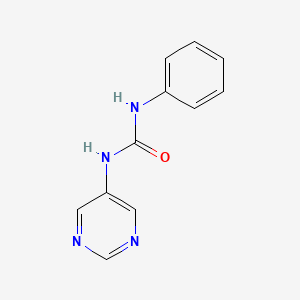

Osimertinib D6 has the same core structure as Osimertinib but with six deuterium atoms replacing six hydrogen atoms. The molecular formula for Osimertinib D6 is C28H27D6N7O2, with a molar mass of 505.64 g/mol .Chemical Reactions Analysis

Osimertinib D6 is an irreversible inhibitor of EGFR containing an acrylamide reactive center. It binds covalently to cysteine 797 in the kinase active site. Specificity for this target is enhanced through the formation of two hydrogen bonds between the pyrimidine core of osimertinib and methionine 793 of EGFR .Physical And Chemical Properties Analysis

Osimertinib D6 has similar properties to Osimertinib, including its pharmacokinetics, safety profile, and efficacy in treating EGFR-mutated NSCLC .科学研究应用

肺癌的耐药机制:奥希替尼用于治疗由 EGFR T790M 突变介导耐药性的 EGFR 突变型非小细胞肺癌 (NSCLC)。研究的重点是了解对奥希替尼获得性耐药的分子机制。研究发现,耐药机制包括 T790M 的丢失、新的机制(如获得性 KRAS 突变)和靶向基因融合,这表明需要临床策略来克服多种耐药机制 (Oxnard 等,2018)。

药代动力学和测量技术:已经开展研究以开发测量奥希替尼的准确有效方法,例如在大鼠血浆中使用超高效液相色谱-飞行时间质谱 (UPLC-TOF-MS)。该方法显示出特异性、准确性和精密度,对于了解奥希替尼的药代动力学至关重要 (董等,2018)。

软脑膜转移的治疗:已经评估了奥希替尼对 EGFR 突变型晚期 NSCLC 伴软脑膜转移 (LM) 患者的疗效。研究表明,奥希替尼为 EGFR 突变型 NSCLC 和 LM 患者提供了可控的安全性概况和有意义的治疗效果 (杨等,2019)。

DNA 损伤修复和放射敏感性:奥希替尼也因其抑制 DNA 损伤修复和增加 EGFR T790M 非小细胞肺癌的放射敏感性的潜力而受到研究。这表明它有可能用作携带 EGFR T790M 突变的肺癌细胞的放射增敏剂,为在这种情况将奥希替尼与放疗相结合提供了理由 (王等,2018)。

药物-药物相互作用和 PBPK 建模:基于生理的药代动力学 (PBPK) 建模已被用于预测奥希替尼的药物-药物相互作用。这种方法为药物标签提供信息,并有助于了解奥希替尼如何与其他药物相互作用,从而有助于安全有效地进行临床使用 (雷迪等,2018)。

安全和危害

未来方向

Osimertinib and other third-generation EGFR inhibitors continue to be explored. Researchers are investigating novel treatment options for patients who develop resistance to osimertinib. Additionally, ongoing studies are evaluating the overall survival benefit of adjuvant osimertinib in early-stage EGFR-mutated NSCLC .

属性

IUPAC Name |

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osimertinib D6 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2766887.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

![2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766899.png)